2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide
CAS No.: 919977-69-8
Cat. No.: VC21400166
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919977-69-8 |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.4g/mol |
| IUPAC Name | N-methyl-N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C23H23N3O3/c1-25(23(27)21-13-7-15-29-21)17-22-24-19-11-5-6-12-20(19)26(22)14-8-16-28-18-9-3-2-4-10-18/h2-7,9-13,15H,8,14,16-17H2,1H3 |
| Standard InChI Key | YLBDHRMSMFPBKF-UHFFFAOYSA-N |
| SMILES | CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |
| Canonical SMILES | CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Introduction
2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide is a complex organic compound featuring a benzimidazole core linked to a furan carboxamide group through a phenoxypropyl side chain. This molecular architecture contributes to its potential biological activities and positions it as a candidate for various applications in medicinal chemistry and agricultural sciences. The compound has a molecular formula of C23H23N3O3 and a CAS number of 919977-69-8 .
Synthesis and Chemical Reactivity
The synthesis of 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide typically involves multi-step organic synthesis techniques. These may include reactions such as amidation, alkylation, and condensation reactions, which require careful control of conditions like temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
Biological Activities and Applications
While specific biological activities of 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide are not detailed in the available literature, compounds with similar benzimidazole structures have shown significant biological activities, including antimicrobial and anticancer properties . The presence of a benzimidazole core and a furan ring suggests potential for interaction with various biological targets, making it a candidate for further pharmacological studies.
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-furyl-N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide | Benzimidazole core, furan carboxamide, phenoxypropyl side chain | Potential biological activities, not specified |
| N-methyl-N-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}carboxamide | Variation in methyl substitution | Anticancer |
| 5-chloro-N-(1H-benzimidazol-2-yl)-4-methylcarboxamide | Chlorine substitution on the benzimidazole | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume